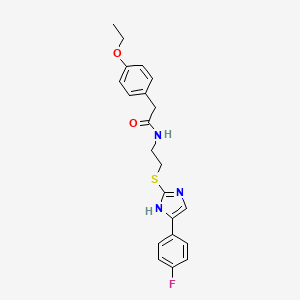

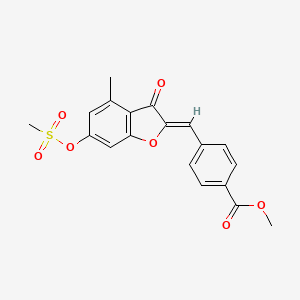

5-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a derivative of thiophene sulfonamide, which is a class of compounds known for their biological activities. The presence of a sulfonamide group is a common feature in many therapeutic agents due to their potential antibacterial properties. The compound is structurally related to the derivatives synthesized in the studies provided, which include various aryl sulfonamides with different substituents that have shown significant biological activities .

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives, as reported in the first paper, involves a Suzuki cross-coupling reaction. This reaction is a palladium-catalyzed process that couples aryl boronic acids and esters with 5-bromothiophene-2-sulfonamide under mild temperature conditions . The second paper describes a synthesis method for N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their N-benzyl/ethyl substituted derivatives. These compounds were synthesized in an aqueous medium by coupling 5-chloro-2-methoxyaniline with various aryl sulfonyl chlorides, followed by substitution reactions at room temperature . These methods provide a basis for the synthesis of the compound , suggesting that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The spectral data, which is typically used for structure elucidation, confirms the presence of the desired functional groups and the overall molecular framework . The electronic effects of different substituents on the aromatic ring, such as methoxy groups, can significantly influence the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by the substituents present on the aromatic ring. The introduction of different functional groups can alter the compound's reactivity, which is essential for its biological efficacy. For instance, the presence of electron-donating or electron-withdrawing groups can affect the compound's ability to interact with biological targets, such as enzymes or bacterial cell walls .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The substituents can also affect these properties, which in turn can influence the compound's pharmacokinetic and pharmacodynamic profiles. The compounds synthesized in the studies showed varying degrees of urease inhibition and antibacterial activities, which are directly related to their physical and chemical properties .

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds with structures involving sulfonamide moieties have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. For instance, novel heterocyclic compounds containing sulfonamido moieties have demonstrated significant antibacterial activity, emphasizing the potential of such compounds in addressing drug-resistant infections (Azab, Youssef, & El-Bordany, 2013).

Enzyme Inhibition

Sulfonamide derivatives have been explored for their inhibitory activity against enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes. Research has focused on optimizing the chemical structures of sulfonamides to enhance their inhibitory potency and selectivity, with applications in treating conditions like glaucoma (Prugh et al., 1991).

Synthesis of Novel Heterocyclic Compounds

The versatility of sulfonamide chemistry facilitates the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. Studies have detailed the synthesis of novel compounds with antimicrobial and antitumor activities, illustrating the utility of sulfonamide derivatives in medicinal chemistry and drug development (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Propriétés

IUPAC Name |

5-ethyl-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S2/c1-3-16-8-11-19(27-16)28(24,25)20-12-13-22-18(23)10-9-17(21-22)14-4-6-15(26-2)7-5-14/h4-11,20H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUABLUFNZOJDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-6-yl)methanone](/img/structure/B2549061.png)

![N-benzyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2549062.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2549067.png)

![[1,1'-Biphenyl]-3,3'-diyldimethanol](/img/structure/B2549068.png)

![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2549069.png)

![5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid](/img/structure/B2549072.png)

![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2549077.png)

![3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2549078.png)